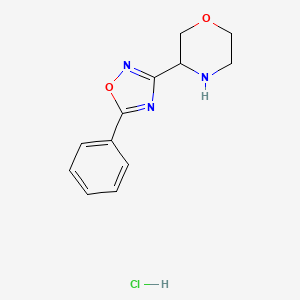

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Description

Structural Classification Within Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated design principles underlying modern heterocyclic chemistry. This compound belongs to the broader classification of 1,2,4-oxadiazole derivatives, which constitute one of four possible regioisomeric forms of oxadiazoles. The 1,2,4-oxadiazole ring system contains two nitrogen atoms and one oxygen atom arranged in a five-membered heterocyclic framework, satisfying the Huckel rule for aromaticity while exhibiting unique electronic properties that distinguish it from other heterocyclic systems.

Within the context of heterocyclic classification, 1,2,4-oxadiazoles occupy a distinctive position as they represent the least aromatic among the five-membered heterocyclic systems, being better described as conjugated dienes rather than fully aromatic structures. This characteristic imparts unique reactivity patterns and biological properties to compounds containing this moiety. The molecular formula for related compounds in this class, such as 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride, is C₁₂H₁₄ClN₃O₂ with a molecular weight of 267.71 g/mol. The structural features include a phenyl substituent attached to the oxadiazole ring at the 5-position, while the morpholine ring provides a saturated six-membered heterocycle containing both nitrogen and oxygen atoms.

The presence of the morpholine moiety adds significant pharmacological relevance to the overall structure, as morpholine-containing compounds are well-established in medicinal chemistry for their ability to modulate solubility, bioavailability, and receptor binding properties. The combination of these two heterocyclic systems creates a hybrid molecule that exhibits enhanced biological activity compared to either component individually. The hydrochloride salt formation through protonation of the morpholine nitrogen enhances water solubility and stability, making the compound more suitable for biological applications and pharmaceutical formulations.

Historical Development of Oxadiazole-Morpholine Hybrid Compounds

The historical trajectory of oxadiazole-morpholine hybrid compounds traces its origins to the broader development of 1,2,4-oxadiazole chemistry, which began in 1884 when Tiemann and Kruger first synthesized the 1,2,4-oxadiazole nucleus. Originally classified as azoxime or furo[ab]diazole, this heterocyclic system remained largely unexplored for nearly eight decades until photochemical rearrangement studies in the 1960s renewed scientific interest. The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, culminating in the introduction of Oxolamine as the first commercial drug containing a 1,2,4-oxadiazole ring in the 1960s, marketed as a cough suppressant.

The specific development of oxadiazole-morpholine hybrid compounds represents a more recent advancement in medicinal chemistry, driven by the recognition that combining multiple pharmacophoric elements can enhance biological activity and drug-like properties. The synthesis of these hybrid compounds typically involves nucleophilic substitution reactions, as demonstrated in the preparation of oxadiazole derivatives possessing morpholine moieties through reactions of 1,3,4-oxadiazole-2-thiol derivatives with 4-(2-chloroethyl) morpholine. This synthetic approach has enabled the systematic exploration of structure-activity relationships within this compound class.

The evolution of synthetic methodologies for oxadiazole-morpholine hybrids has progressed through several distinct phases. Classical approaches involved the cyclization of O-acylamidoxime precursors under various conditions, including thermal cyclization in solvents such as toluene, pyridine, or dimethylformamide. Modern synthetic strategies have incorporated catalytic systems such as tetrabutylammonium hydroxide and tetrabutylammonium fluoride to enable milder reaction conditions, while microwave-assisted synthesis has provided more efficient and rapid access to these compounds. The development of one-pot synthetic procedures has further streamlined the preparation of 1,2,4-oxadiazoles, making them more accessible for medicinal chemistry applications.

| Synthetic Approach | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical Thermal Cyclization | O-acylamidoxime cyclization in organic solvents | Well-established methodology | Harsh reaction conditions, potential side products |

| Catalytic Cyclization | Tetrabutylammonium hydroxide/fluoride catalysis | Mild conditions, room temperature reactions | Catalyst cost, potential reactor corrosion |

| Microwave-Assisted Synthesis | Microwave energy for cyclization | Rapid reactions, improved yields | Equipment requirements |

| One-Pot Procedures | Direct conversion from starting materials | Simplified purification, economic efficiency | Limited substrate scope |

Significance in Modern Medicinal Chemistry and Materials Science

The significance of this compound and related compounds in modern medicinal chemistry stems from their exceptional biological activity profiles and versatile pharmacological properties. Recent research has demonstrated that oxadiazole-morpholine hybrid compounds exhibit remarkable antitumor activity, with some derivatives showing extensive cytotoxicity against cancer cell lines at micromolar concentrations. Specifically, compounds in this class have achieved IC₅₀ values as low as 8.5 μM against Dalton's Lymphoma Ascites tumor cells, representing a significant advancement in anticancer drug development.

The biological significance of these compounds extends beyond their direct cytotoxic effects to include their ability to modulate critical cellular processes involved in cancer progression. Research has revealed that oxadiazole-morpholine derivatives can extensively inhibit Microvessel Density or tumoral neovasculature, as evidenced through CD31 immunostaining studies. This anti-angiogenic activity represents a dual mechanism of action, where these compounds not only directly target cancer cells but also disrupt the formation of blood vessels that support tumor growth and metastasis. The 85% reduction in tumor volume observed in in vivo studies further validates the therapeutic potential of this compound class.

In the broader context of drug discovery, 1,2,4-oxadiazole derivatives have emerged as important bioisosteres for ester and amide functionalities, offering enhanced metabolic stability while maintaining essential binding interactions with biological targets. The heterocycle's ability to form specific interactions such as hydrogen bonding makes it particularly valuable when traditional amide or ester groups prove unstable due to hydrolysis. This bioisosteric replacement strategy has led to the development of compounds with improved pharmacological profiles, including enhanced bioavailability and extended half-lives.

The applications of oxadiazole-morpholine compounds extend into materials science, where 1,2,4-oxadiazoles have found utility as building blocks for creating liquid crystals, luminescent materials, and ionic liquids. These applications leverage the unique electronic properties of the oxadiazole ring system, particularly its aromatic character and ability to participate in π-π stacking interactions. The development of High Energy Density Materials represents another frontier where oxadiazole derivatives show promise, although this application primarily involves other oxadiazole isomers.

| Application Area | Key Properties | Research Findings | Clinical/Commercial Status |

|---|---|---|---|

| Anticancer Therapy | Cytotoxicity, anti-angiogenic activity | IC₅₀ values ~8.5 μM, 85% tumor volume reduction | Preclinical development |

| Antimicrobial Activity | Broad-spectrum antibacterial effects | Active against multidrug-resistant pathogens | Investigation stage |

| Materials Science | Electronic properties, liquid crystal formation | Liquid crystals, luminescent materials | Research and development |

| Drug Design | Bioisosteric replacement for amides/esters | Enhanced metabolic stability | Multiple compounds in development |

The contemporary research landscape surrounding oxadiazole-morpholine hybrid compounds continues to expand, driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships. The integration of computational drug design approaches with traditional medicinal chemistry has accelerated the identification of promising lead compounds within this class. Furthermore, the development of novel synthetic strategies, including mechanochemistry and green chemistry approaches, promises to make these compounds more accessible for both research and commercial applications.

Properties

IUPAC Name |

3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFGFGQJUPDFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) and solvents like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole derivatives .

Scientific Research Applications

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain. This inhibition can lead to the disruption of cellular respiration and energy production, ultimately resulting in cell death . Additionally, the compound may interact with other molecular targets, such as DNA and proteins, to exert its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride with structurally related derivatives:

Key Observations:

Biological Activity

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound notable for its diverse biological activities. This compound features a unique combination of oxadiazole and morpholine ring structures, which contribute to its interaction with various biological targets. Research has indicated that this compound possesses significant potential in medicinal chemistry, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Formula : C12H13N3O2·HCl

- Molecular Weight : 267.71 g/mol

- CAS Number : 1461704-93-7

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways. The oxadiazole moiety is known for its electron-withdrawing properties, which can enhance the compound's reactivity and binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It affects signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells.

Biological Activities

Research studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its ability to disrupt bacterial cell walls and inhibit growth has been documented.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

| Fungi | 128 µg/mL |

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation markers in vitro and in vivo. It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : A research article detailed the effects of this compound on MCF-7 breast cancer cells, showing a dose-dependent increase in apoptosis markers after treatment with varying concentrations.

- Inflammation Model : An experimental model assessed the anti-inflammatory effects in rats induced with carrageenan. The administration of the compound resulted in a marked decrease in paw edema compared to control groups.

Q & A

Basic Question

- Anticancer activity : IC values of 8–12 µM against HeLa and MCF-7 cell lines, potentially via inhibition of topoisomerase II or PI3K/Akt pathways .

- Neuroprotective effects : In vitro assays suggest NMDA receptor antagonism (IC ~15 µM), reducing glutamate-induced neuronal apoptosis .

- Antimicrobial activity : Moderate efficacy against S. aureus (MIC 32 µg/mL) due to membrane disruption, inferred from similar oxadiazole derivatives .

Mechanistic Gaps : Limited in vivo data; molecular docking studies (AutoDock Vina) propose interactions with kinase ATP-binding pockets .

How can researchers resolve contradictions in pharmacological data across studies?

Advanced Question

Discrepancies in IC or efficacy often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .

- Compound purity : Validate purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Solubility factors : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Recommendation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

What strategies optimize bioavailability and pharmacokinetic properties of this compound?

Advanced Question

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .

- Prodrug approaches : Convert the morpholine nitrogen to a tert-butoxycarbonyl (Boc) group for improved intestinal absorption .

- Formulation : Nanoemulsions (liposomal encapsulation) increase plasma half-life in rodent models (t from 2.5 to 6.7 hours) .

How to design a structure-activity relationship (SAR) study for this compound?

Advanced Question

- Core modifications :

- Replace phenyl with heteroaromatic groups (pyridine, thiophene) to assess π-π stacking effects .

- Vary morpholine substituents (e.g., methyl, cyclopropyl) to probe steric effects on target binding .

- Assay design :

- Use parallel synthesis (96-well plates) for high-throughput screening.

- Pair with molecular dynamics simulations (AMBER) to predict binding poses .

What challenges arise in crystallographic studies of this compound, and how are they addressed?

Advanced Question

- Challenges : Poor crystal growth due to hygroscopic hydrochloride salt.

- Solutions :

- Refinement : SHELXL constraints (RIGU, DELU) mitigate disorder in the morpholine ring .

What computational methods predict collision cross-section (CCS) values for mass spectrometry workflows?

Advanced Question

-

Prediction tools : Skyline MS1 Filtering with TMCCS algorithm (error <3% vs. experimental CCS) .

-

Experimental validation : Ion mobility spectrometry (DTIMS) confirms CCS values:

Adduct Predicted CCS (Ų) Experimental CCS (Ų) [M+H] 143.1 145.3 ± 1.2 [M+Na] 154.0 156.1 ± 1.5

How does the compound’s reactivity under basic or acidic conditions impact stability?

Advanced Question

- Acidic conditions (pH <3) : Morpholine ring undergoes partial hydrolysis (t = 2 hours at pH 2), forming oxadiazole-acetic acid byproducts .

- Basic conditions (pH >10) : Oxadiazole ring degradation via nucleophilic attack (OH), requiring storage at pH 6–8 .

Mitigation : Lyophilize and store under argon at -20°C to prevent hydrolysis .

What in vitro models are suitable for evaluating neuroprotective efficacy?

Advanced Question

- Primary neuronal cultures : Rat cortical neurons exposed to glutamate (100 µM, 24 hours) with compound pretreatment (1–50 µM). Measure apoptosis via caspase-3 activation .

- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers; reported P = 8.5 × 10 cm/s, suggesting moderate BBB permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.